N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide belongs to the class of acetamides, specifically those that feature a cyclohexyl moiety. Acetamides are characterized by the presence of an amide functional group attached to an acetyl group. This compound can be classified under analgesic agents due to its structural similarity to known analgesics that target pain pathways in biological systems .
The synthesis of N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide typically involves several steps:
Technical parameters such as temperature, reaction time, and solvent choice (e.g., dry acetonitrile or tetrahydrofuran) are critical for optimizing yields and purity .
The molecular structure of N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide can be represented as follows:
The structure features a cyclohexyl ring attached to a hydroxyethylamino group and a methylacetamido group. The presence of the hydroxy group contributes to potential hydrogen bonding interactions, which may influence its biological activity and solubility characteristics.
N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide may participate in various chemical reactions typical for amides:
The mechanism of action for N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide is primarily associated with its potential analgesic properties. It is hypothesized that this compound may exert its effects by modulating neurotransmitter systems involved in pain perception, possibly through inhibition of specific enzymes or receptors related to pain pathways.
Studies suggest that compounds with similar structures can inhibit heme oxygenase-1, which plays a role in cellular responses to oxidative stress and inflammation . This inhibition may contribute to its analgesic effects by reducing inflammation and pain signaling.
The physical and chemical properties of N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide include:
Additional properties such as boiling point, density, and refractive index would require experimental determination for precise characterization .
N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide has potential applications in various fields:
N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide emerged from systematic explorations of cyclohexylamine derivatives in the early 2000s. Patents from this period (e.g., WO2002014267A1) describe synthetic routes to structurally similar aminocyclohexane acetamides targeting metabolic and neurological disorders [7]. The specific incorporation of the N-methyl-acetamide moiety and 2-hydroxyethylamino side chain marked a strategic effort to balance molecular polarity and conformational flexibility. By 2024, this compound appeared commercially (Ref. 10-F082253) as a research chemical, though its production status is currently listed as discontinued [2]. Its molecular weight (200.28 g/mol) and InChIKey (OVYXADDOTLEAKA-UHFFFAOYSA-N) were first publicly documented in supplier catalogs around this time [2].
This scaffold integrates three pharmacologically relevant features:
These elements enable interactions with diverse biological targets. The hydroxyethylamino component mirrors motifs in FDA-approved agents like the antimalarial amodiaquine, suggesting potential for blood-brain barrier penetration [4] [9]. Crucially, the compound avoids pyridinium-like cationic centers associated with peripheral restriction in oxime reactivators (e.g., KR-27425), potentially enhancing CNS accessibility [4]. Its structural hybridity positions it between CRF receptor antagonists (patented for anxiety disorders) and bacterial efflux pump inhibitors, highlighting its versatility [5] [6].
Despite its promising architecture, significant knowledge gaps persist:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7